5-Bromopyridine-2-sulfonyl chloride, HCl
Overview
Description
5-Bromopyridine-2-sulfonyl chloride, HCl is a useful research compound. Its molecular formula is C5H4BrCl2NO2S and its molecular weight is 292.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Nucleosides and Nucleotides
5-Bromopyridine-2-sulfonyl chloride plays a role in the synthesis of purine cyclonucleosides. It is used in sulfonylation reactions to produce 2′- and 3′-monosulfonylated compounds, which are pivotal intermediates in creating novel nucleoside structures. These compounds are characterized by their unique UV and IR absorption properties and their transformation into purine cyclonucleosides, indicating its utility in nucleoside and nucleotide chemistry (Ikehara & Kaneko, 1970).
Catalysis in Organic Synthesis
The compound is also instrumental in catalytic processes. For instance, in the meta sulfonation of 2-phenylpyridines, 5-Bromopyridine-2-sulfonyl chloride acts as a facilitating agent in the presence of ruthenium(II) complexes. This catalytic process is noteworthy for its atypical regioselectivity and its role in facilitating electrophilic aromatic substitution reactions (Saidi et al., 2011).
Synthesis of Xanthene Derivatives
A derivative of 5-Bromopyridine-2-sulfonyl chloride, 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride, has been utilized as an efficient catalyst for synthesizing various xanthene derivatives under solvent-free conditions. This application showcases the compound's role in simplifying the synthesis process while enhancing product yields and reaction times (Shirini et al., 2014).
Remote C-H Sulfonylation
In the field of organometallic chemistry, 5-Bromopyridine-2-sulfonyl chloride is used in the remote sulfonylation of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides. This process, catalyzed by ruthenium, involves the formation of a ruthenametallacycle intermediate, highlighting the compound's role in advanced synthetic chemistry (Ramesh & Jeganmohan, 2017).
Properties
IUPAC Name |
5-bromopyridine-2-sulfonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQQTDYYBXDGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674535 | |
Record name | 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-80-0 | |
Record name | 2-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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